Monodesmethyl sumatriptan maleate
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Overview
Description
Monodesmethyl sumatriptan maleate is a chemical compound with the molecular formula C17H23N3O6S . It is a derivative of sumatriptan, a well-known medication used to treat migraines and cluster headaches. This compound is characterized by its unique structure, which includes a maleate salt form, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan maleate typically involves multiple steps, starting from the basic structure of sumatriptan. The process includes:
N-Methylation: The initial step involves the N-methylation of sumatriptan to produce N-methyl sumatriptan.
Desmethylation: This step involves the removal of a methyl group to form monodesmethyl sumatriptan.
Maleate Formation: The final step involves the reaction of monodesmethyl sumatriptan with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Monodesmethyl sumatriptan maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens or alkylating agents, under neutral or slightly basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
Monodesmethyl sumatriptan maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Monodesmethyl sumatriptan maleate exerts its effects primarily through its action on serotonin (5-HT) receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain and inflammation. By binding to these receptors, this compound inhibits the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine pathophysiology .
Comparison with Similar Compounds
Sumatriptan: The parent compound, used widely for migraine treatment.
Naratriptan: Another triptan with a longer half-life and higher bioavailability.
Rizatriptan: Known for its rapid onset of action.
Frovatriptan: Characterized by its long duration of action
Uniqueness: Monodesmethyl sumatriptan maleate is unique due to its specific structural modifications, which enhance its solubility and stability compared to other triptans. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88919-52-2 |
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Molecular Formula |
C17H23N3O6S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H19N3O2S.C4H4O4/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UNFGYTNEFPAGQV-BTJKTKAUSA-N |
Isomeric SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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